
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride
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Overview
Description
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN). This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 5-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The resulting 3-amino-5-fluorobenzonitrile is then subjected to aminomethylation using formaldehyde and a secondary amine under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Scientific Research Applications
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-PROXYL
- 3-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications.
Biological Activity
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride is an aromatic amine compound that has garnered attention for its significant biological activity. This article delves into its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an aminomethyl group (-CH2NH2), a fluorine atom, and a nitrile group (-CN). This unique structure allows for diverse chemical properties, making it valuable in pharmaceutical synthesis and agrochemical applications. The aminomethyl group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom can participate in halogen bonding, influencing enzyme activity and receptor binding.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The aminomethyl group enhances interactions with enzymes and receptors.
- Halogen Bonding : The fluorine atom contributes to the stability of drug-receptor complexes.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in disease processes, particularly in neurological disorders .
Inhibitory Effects on Enzymes
Recent studies have explored the inhibitory effects of this compound on various enzymes. For example, it has been identified as a potent inhibitor of the papain-like protease (PLpro) from SARS-CoV-2, demonstrating significant antiviral activity. In vitro assays revealed that derivatives of this compound could effectively restore interferon-induced signaling pathways in human cells, suggesting potential applications in COVID-19 treatment .
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes findings from these studies:
Compound Name | Structural Features | Biological Activity | Reference |
---|---|---|---|
3-(Aminomethyl)benzeneboronic acid hydrochloride | Boronic acid functional group | Useful in Suzuki coupling reactions | |
4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride | Different amino group position | Variation in reactivity | |
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | Different fluorine position | Influences biological activity |
These comparisons highlight the unique biological profile of this compound, particularly its enhanced reactivity due to the combination of the fluorine atom and nitrile group.
Potential Therapeutic Applications
The compound's ability to modulate enzyme activity suggests several therapeutic applications:
- Neurological Disorders : Its interaction with neurotransmitter receptors may provide insights into treatments for conditions like depression or anxiety.
- Antiviral Agents : As demonstrated in studies related to SARS-CoV-2, it holds promise as a candidate for antiviral drug development.
- Cancer Therapy : Ongoing research is investigating its role in inhibiting tumor growth through enzyme modulation.
Properties
Molecular Formula |
C8H8ClFN2 |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
3-(aminomethyl)-5-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H |
InChI Key |
VKMVSVYROKGDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CN.Cl |
Origin of Product |
United States |
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